2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

PAR4 antagonist antiplatelet thrombosis

Procure 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 864922-83-8) as a patent-documented, moderate-potency PAR4 antagonist (FLIPR IC50 2195 nM). Its distinct 4-methoxyphenyl substituent and 1,2,4-thiadiazole regioisomer ensure specific target engagement, making it irreplaceable over unsubstituted phenyl or 1,3,4-thiadiazole analogs. Utilize the ChEMBL (CHEMBL3728936) and PubChem (CID 118070611) validated scaffold for reproducible PAR4 signaling studies, platelet functional assays, and as an analytical reference for thiadiazole-thiazole hybrid method development. Non-human research use only.

Molecular Formula C14H12N4O2S3
Molecular Weight 364.46
CAS No. 864922-83-8
Cat. No. B2564196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
CAS864922-83-8
Molecular FormulaC14H12N4O2S3
Molecular Weight364.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3
InChIInChI=1S/C14H12N4O2S3/c1-20-10-4-2-9(3-5-10)12-17-14(23-18-12)22-8-11(19)16-13-15-6-7-21-13/h2-7H,8H2,1H3,(H,15,16,19)
InChIKeyNEFGDWJOOJVBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 864922-83-8): Compound Identity and Procurement Baseline


2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 864922-83-8) is a synthetic small molecule belonging to the 1,2,4-thiadiazole-thioether-acetamide class, with molecular formula C14H12N4O2S3 and a molecular weight of 364.46 g/mol [1]. The compound features a 1,2,4-thiadiazole core substituted at the 3-position with a 4-methoxyphenyl group and linked via a thioether bridge to an N-(thiazol-2-yl)acetamide moiety. It is registered in PubChem under CID 118070611 and in ChEMBL under ID CHEMBL3728936, and is disclosed in patent literature as a Proteinase-Activated Receptor 4 (PAR4) antagonist [2][3]. The compound is primarily available from specialty chemical suppliers for non-human research use only.

Why Generic Substitution of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide Is Not Scientifically Warranted


Compounds within the 1,2,4-thiadiazole-thioether-acetamide class cannot be interchanged without quantitative justification, as substituent modifications on the 3-position phenyl ring directly modulate target engagement and potency. The 4-methoxyphenyl substituent present in CAS 864922-83-8 confers specific electronic and steric properties that differentiate it from closely related analogs bearing unsubstituted phenyl, p-tolyl, or 2-chlorophenyl groups . In the context of PAR4 antagonism, the SAR of this scaffold series—disclosed in patent literature—demonstrates that even minor phenyl substituent variations produce quantifiably distinct IC50 values in FLIPR-based calcium mobilization assays [1]. Furthermore, the 1,2,4-thiadiazole regioisomer present in this compound is structurally distinct from the more commonly explored 1,3,4-thiadiazole scaffold, which exhibits different pharmacological profiles including adenosine A3 receptor antagonism and kinase inhibition, underscoring that regioisomeric substitution alone precludes reliable activity extrapolation [2].

Quantitative Differentiation Evidence for 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 864922-83-8)


PAR4 Antagonist Potency: Quantitative IC50 from FLIPR Calcium Mobilization Assay

CAS 864922-83-8 demonstrates PAR4 antagonism with an IC50 of 2195 nM (2.195 µM; pIC50 = 5.66) in a cell-based FLIPR assay measuring inhibition of agonist-induced intracellular calcium mobilization in HEK293 cells expressing human PAR4 [1]. This compound belongs to a patent-disclosed series of PAR4 antagonists in which 180 compounds were evaluated side-by-side in the same assay format [2]. While direct head-to-head IC50 data for the closest structural analogs (e.g., p-tolyl analog CAS 864917-55-5, phenyl analog, or 2-chlorophenyl analog) are not publicly available from the same patent source at the individual compound level, the patent documentation confirms that SAR within this series is steep, with substituent-dependent potency variation across the compound set [2]. For context, the clinical-stage PAR4 antagonist BMS-986120 has reported IC50 values in the low nanomolar range (approximately 0.5–5 nM), highlighting that CAS 864922-83-8 represents a moderately potent tool compound within the broader PAR4 antagonist landscape [3].

PAR4 antagonist antiplatelet thrombosis GPCR

Structural Differentiation: 4-Methoxyphenyl Substituent versus Unsubstituted Phenyl, p-Tolyl, and 2-Chlorophenyl Analogs

The 4-methoxyphenyl substituent at the 3-position of the 1,2,4-thiadiazole ring distinguishes CAS 864922-83-8 from its closest commercially cataloged analogs: the unsubstituted phenyl analog (2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide), the p-tolyl analog (CAS 864917-55-5), and the 2-chlorophenyl analog . The 4-methoxy group introduces a +M (mesomeric electron-donating) effect and increases hydrogen bond acceptor count relative to the p-tolyl (-CH3, +I only) and phenyl (-H) analogs, while differing fundamentally from the electron-withdrawing 2-chloro substituent [1]. Computed physicochemical properties for CAS 864922-83-8 include a logP of approximately 3.81, 4 rotatable bonds, a polar surface area of 61.54 Ų, zero hydrogen bond donors, and nine hydrogen bond acceptors [2]. These properties place the compound within drug-like chemical space (compliant with Lipinski's Rule of Five), but the absence of hydrogen bond donors distinguishes it from analogs bearing amide NH linkages on the thiadiazole ring [2].

structure-activity relationship thiadiazole scaffold differentiation medicinal chemistry

Regioisomeric Scaffold Differentiation: 1,2,4-Thiadiazole versus 1,3,4-Thiadiazole Pharmacological Profiles

The 1,2,4-thiadiazole core in CAS 864922-83-8 is regioisomerically distinct from the more extensively studied 1,3,4-thiadiazole scaffold. This distinction has quantifiable pharmacological consequences. 1,3,4-Thiadiazole-containing analogs with similar thioether-acetamide linkages have been characterized as Abl kinase inhibitors (e.g., N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, IC50 = 7.4 µM against Abl) [1], COX-1 inhibitors (e.g., 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide, 51.36% inhibition at 100 µM) [2], and urease inhibitors [3]. Conversely, the 1,2,4-thiadiazole scaffold—as exemplified by CAS 864922-83-8—has demonstrated PAR4 antagonism (IC50 = 2195 nM) and, in structurally related 5-amino derivatives, adenosine A3 receptor antagonism (e.g., N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide, Ki = 0.79 nM) [4]. A researcher requiring PAR4 antagonism cannot substitute a 1,3,4-thiadiazole-based compound and expect comparable target engagement.

thiadiazole regioisomer adenosine A3 kinase inhibition scaffold selectivity

Patent Provenance and IP-Defined Chemical Space: Disclosure in PAR4 Antagonist Patent Family

CAS 864922-83-8 is specifically disclosed within a patent family directed toward PAR4 antagonists, as evidenced by its inclusion in ChEMBL under document CHEMBL3727363 (2013) and CHEMBL5726704 (2018) [1]. The compound is referenced as 'US9862730, Example 189' in the MolBiC database, confirming its explicit exemplification in US Patent 9,862,730 or a related filing [2]. The patent describes a FLIPR-based screening cascade in which 180 compounds were evaluated for PAR4 antagonism, with IC50 values determined using two orthogonal agonist peptides (AYPGKF and H-Ala-Phe(4-F)-Pro-Gly-Trp-Leu-Val-Lys-Asn-Gly-NH2) to ensure assay robustness [1]. This patent provenance provides procurement-relevant information: the compound's synthesis, characterization, and primary pharmacological data are documented under a defined intellectual property framework, and the compound has been subjected to quality control sufficient for patent exemplification. The preclinical max phase designation in ChEMBL indicates this compound has not advanced to clinical development, positioning it as a research tool or lead optimization starting point rather than a development candidate [3].

patent PAR4 antagonist intellectual property Bristol-Myers Squibb

Recommended Research Application Scenarios for 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 864922-83-8)


PAR4 Antagonist Tool Compound for in Vitro Platelet Activation and Thrombosis Studies

With a confirmed PAR4 IC50 of 2195 nM in the FLIPR calcium mobilization assay [1], CAS 864922-83-8 is suitable as a moderate-potency tool antagonist for studying PAR4-mediated signaling in HEK293 recombinant systems and potentially in human platelet functional assays. Researchers should use concentrations in the 1–30 µM range to achieve meaningful receptor occupancy. The compound's patent-documented provenance ensures that synthetic procedures and primary characterization data are accessible for independent replication [2].

Medicinal Chemistry Starting Point for 1,2,4-Thiadiazole-Based PAR4 Antagonist Optimization

The pIC50 of 5.66 establishes a benchmark potency that can be improved through systematic SAR exploration of the 3-phenyl substituent, the thioether linker, and the N-thiazolyl acetamide moiety [1]. The compound's computed drug-like properties (logP = 3.81, MW = 364.46, zero HBD) [3] provide a baseline for multiparameter optimization toward improved potency (target: sub-100 nM), solubility, and metabolic stability. The patent family's disclosure of 180 analogs screened in the same assay format provides a rich SAR landscape for designing follow-up libraries [2].

Comparative Pharmacology: 1,2,4- vs. 1,3,4-Thiadiazole Scaffold Benchmarking in GPCR Assays

CAS 864922-83-8 serves as a defined 1,2,4-thiadiazole reference compound for cross-scaffold pharmacological profiling. Its PAR4 activity (IC50 = 2195 nM) [1] contrasts with the enzyme inhibition profiles of structurally analogous 1,3,4-thiadiazole compounds, which demonstrate Abl kinase inhibition (IC50 = 7.4 µM) [4] and COX-1 inhibition [5]. Researchers investigating how thiadiazole regioisomerism influences target selectivity can use this compound as a benchmark 1,2,4-thiadiazole representative in side-by-side assays.

Analytical Reference Standard for Thiadiazole-Thiazole Hybrid Compound Characterization

The compound's well-defined molecular identity (CAS 864922-83-8, molecular formula C14H12N4O2S3, MW 364.46) [3], combined with its patent exemplification and database registration in PubChem (CID 118070611) and ChEMBL (CHEMBL3728936) [3][6], makes it suitable as an analytical reference standard for method development in LC-MS, NMR, and purity analysis of thiadiazole-thiazole hybrid compounds in medicinal chemistry workflows.

Quote Request

Request a Quote for 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.